6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a furan ring, and various functional groups such as cyano, carbamoyl, and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenyl isocyanate with a suitable amine to form a urea linkage . This intermediate is then reacted with other reagents to introduce the furan and dihydropyridine rings .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives and furan-containing molecules. Examples include:
- 1,2,3,4-Tetrahydroisoquinoline analogs
- Methyl (1S, 6S) 6-(4-chlorophenyl)-4-(4-methylphenyl) cyclohex-3-en-2-one-1-carboxylate
Uniqueness
What sets 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H23ClN4O4S |
---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C27H23ClN4O4S/c1-16-24(26(34)32-20-6-3-4-7-21(20)35-2)25(22-8-5-13-36-22)19(14-29)27(30-16)37-15-23(33)31-18-11-9-17(28)10-12-18/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
GKYXPXJYLMYYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Cl)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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